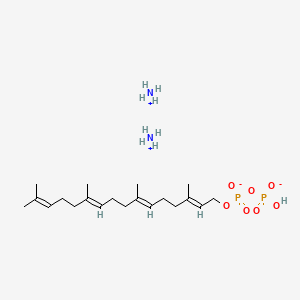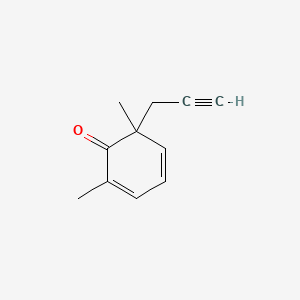
2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with dimethyl and propynyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethylcyclohexanone and propargyl bromide.
Alkylation Reaction: The first step involves the alkylation of 2,6-dimethylcyclohexanone with propargyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. This reaction introduces the propynyl group at the 2-position of the cyclohexanone ring.
Dehydrogenation: The resulting intermediate is then subjected to dehydrogenation using a suitable oxidizing agent such as palladium on carbon (Pd/C) or manganese dioxide (MnO2) to form the cyclohexadiene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where the propynyl group is replaced by other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclohexadiene derivatives
Aplicaciones Científicas De Investigación
2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one involves its interaction with molecular targets and pathways. The propynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes and result in specific effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-3,5-cyclohexadiene-1-one: Lacks the propynyl group, resulting in different chemical properties and reactivity.
2,6-Dimethyl-2-(2-butynyl)-3,5-cyclohexadiene-1-one: Contains a butynyl group instead of a propynyl group, leading to variations in its chemical behavior and applications.
Uniqueness
2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one is unique due to the presence of the propynyl group, which imparts distinct reactivity and potential for diverse applications in organic synthesis, material science, and medicinal chemistry.
Propiedades
Fórmula molecular |
C11H12O |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
2,6-dimethyl-6-prop-2-ynylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C11H12O/c1-4-7-11(3)8-5-6-9(2)10(11)12/h1,5-6,8H,7H2,2-3H3 |
Clave InChI |
HNCGCDWUYLGEJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC(C1=O)(C)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


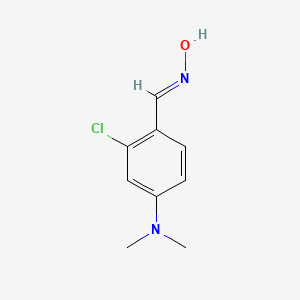
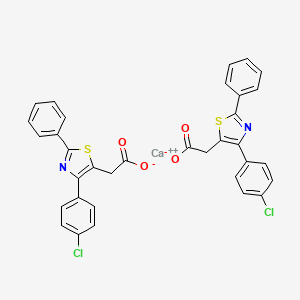
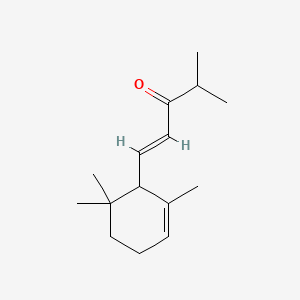
![1-Propanaminium, 3-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]-N-[2-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-, chloride](/img/structure/B13801043.png)
![2-[[[(2,4-Dichlorobenzoyl)amino]thioxomethyl]amino]-5-iodo-benzoic acid](/img/structure/B13801054.png)
![Propanenitrile, 3-[(6-amino-3,3,5-trimethylhexyl)amino]-](/img/structure/B13801063.png)
![Acetamide,N-[2-(pyridin-2-ylthio)ethyl]-](/img/structure/B13801070.png)
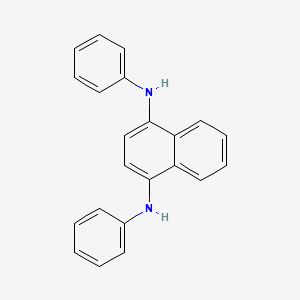


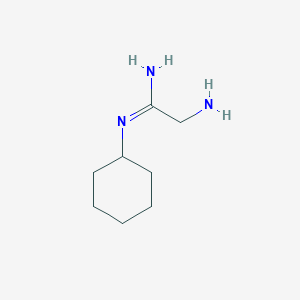
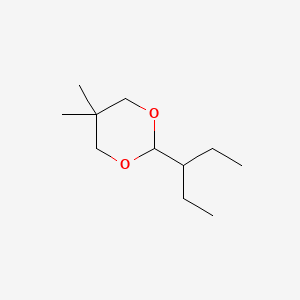
![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)
